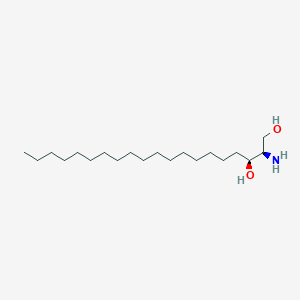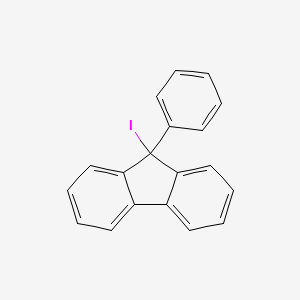
9-Iodo-9-phenyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Iodo-9-phenyl-9H-fluorene is an organic compound with the molecular formula C19H13I It is a derivative of fluorene, where an iodine atom and a phenyl group are attached to the 9th carbon of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Iodo-9-phenyl-9H-fluorene typically involves the iodination of 9-phenyl-9H-fluorene. One common method is the reaction of 9-phenyl-9H-fluorene with iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, in an organic solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
9-Iodo-9-phenyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted fluorenes depending on the nucleophile used.
Oxidation Reactions: Fluorenone derivatives.
Coupling Reactions: Biaryl or diaryl compounds with extended conjugation.
Scientific Research Applications
9-Iodo-9-phenyl-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its conjugated structure.
Materials Science: Employed in the design of new materials with specific optical and electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 9-Iodo-9-phenyl-9H-fluorene depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport and light emission. In medicinal chemistry, the compound’s interactions with biological targets would depend on the specific functional groups present and their ability to bind to receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-9H-fluorene: Lacks the iodine atom, making it less reactive in substitution reactions.
9-Bromo-9-phenyl-9H-fluorene: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.
9,9-Diphenyl-9H-fluorene: Contains two phenyl groups, leading to different electronic and steric properties.
Uniqueness
9-Iodo-9-phenyl-9H-fluorene is unique due to the presence of the iodine atom, which makes it highly reactive in substitution and coupling reactions
Properties
Molecular Formula |
C19H13I |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
9-iodo-9-phenylfluorene |
InChI |
InChI=1S/C19H13I/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H |
InChI Key |
BQCJTUQTLMXSLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


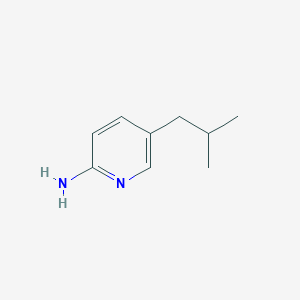
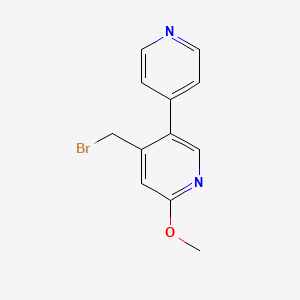
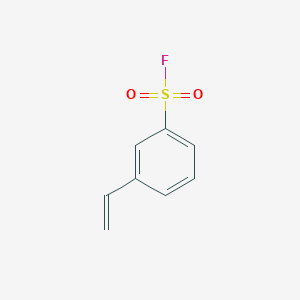
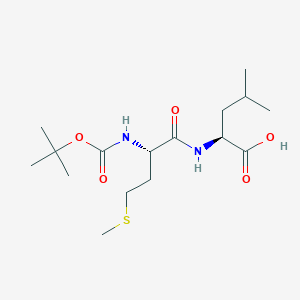
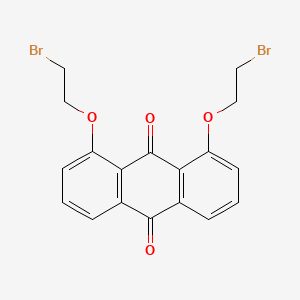

![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)
![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
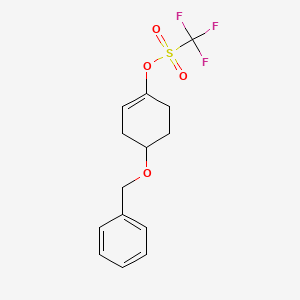
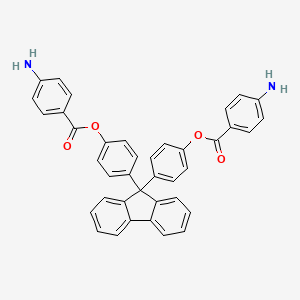

![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
